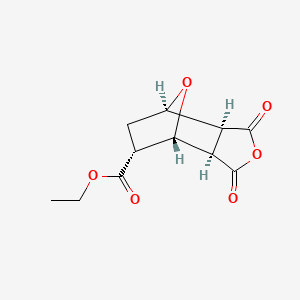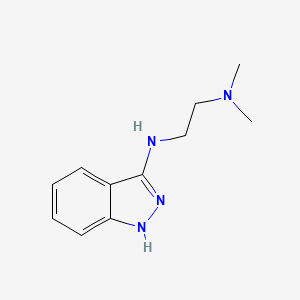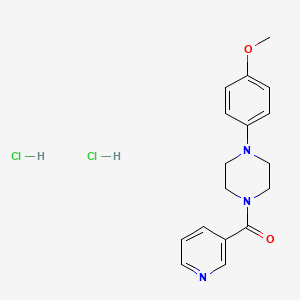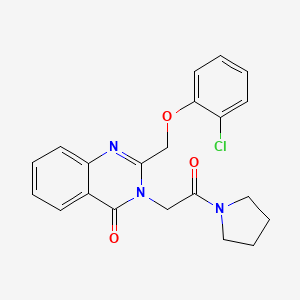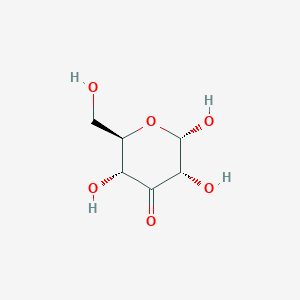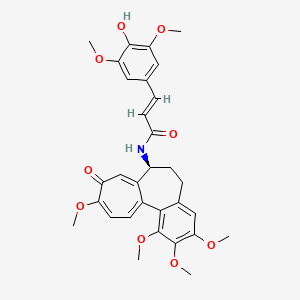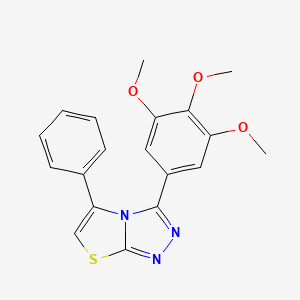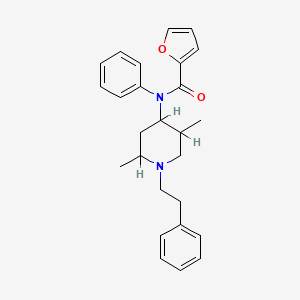
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenyl and furan groups. Common synthetic routes include:
Piperidine Ring Formation: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.
Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
123035-82-5 |
|---|---|
Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c1-20-19-27(16-15-22-10-5-3-6-11-22)21(2)18-24(20)28(23-12-7-4-8-13-23)26(29)25-14-9-17-30-25/h3-14,17,20-21,24H,15-16,18-19H2,1-2H3 |
InChI Key |
XCCCJWANYTZAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


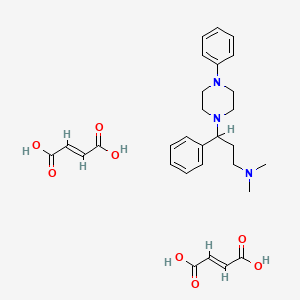
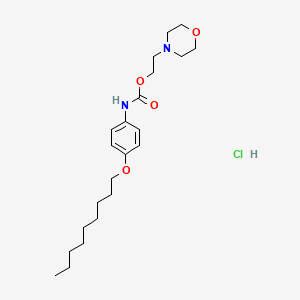
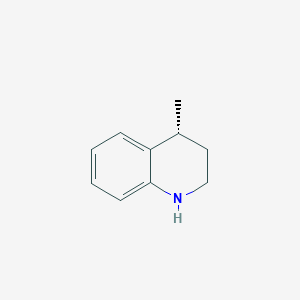

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
